molecular formula C16H14BrFOS B1327552 4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-31-9

4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327552
CAS No.: 898780-31-9
M. Wt: 353.3 g/mol
InChI Key: YOMIMDAVNCGIQF-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound with the molecular formula C16H14BrFOS. It is characterized by the presence of bromine, fluorine, and a thiomethyl group attached to a phenyl ring, making it a unique compound with diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and thiomethyl groups allows it to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone include:

Uniqueness

What sets 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone apart is its unique combination of substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and synthesis pathways .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMIMDAVNCGIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644339
Record name 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-31-9
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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